L-Glutamic acid,L-tyrosyl-L-arginyl-L-arginyl-L-alanyl-L-alanyl-L-valyl-L-prolyl-L-prolyl-L-seryl-L-prolyl-L-seryl-L-leucyl-L-seryl-L-arginyl-L-histidyl-L-seryl-L-seryl-L-prolyl-L-histidyl-L-glutaminyl-O-phosphono-L-seryl-L-a-glutamyl-L-a-aspartyl-L-a-glutamyl-L-a-glutamyl-
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Overview
Description
L-Glutamic acid, L-tyrosyl-L-arginyl-L-arginyl-L-alanyl-L-alanyl-L-valyl-L-prolyl-L-prolyl-L-seryl-L-prolyl-L-seryl-L-leucyl-L-seryl-L-arginyl-L-histidyl-L-seryl-L-seryl-L-prolyl-L-histidyl-L-glutaminyl-O-phosphono-L-seryl-L-α-glutamyl-L-α-aspartyl-L-α-glutamyl-L-α-glutamyl- is a complex peptide composed of multiple amino acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the stepwise addition of amino acids in a specific sequence. The process typically employs solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support. Each amino acid is added sequentially, with protective groups used to prevent unwanted reactions. The reaction conditions include the use of coupling reagents such as HBTU or DIC, and deprotection steps using TFA or similar acids.
Industrial Production Methods
Industrial production of this peptide can be achieved through large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a suitable host organism, such as E. coli, which then expresses the peptide. The peptide is subsequently purified using chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: Oxidation of specific amino acid residues, such as tyrosine or methionine.
Reduction: Reduction of disulfide bonds if present.
Substitution: Substitution reactions involving side chains of amino acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Nucleophilic reagents under mild conditions.
Major Products
The major products formed from these reactions depend on the specific amino acids involved. For example, oxidation of tyrosine can lead to the formation of dityrosine, while reduction of disulfide bonds results in free thiol groups.
Scientific Research Applications
This peptide has numerous applications in scientific research:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.
Medicine: Potential therapeutic applications, including as a drug delivery system or in vaccine development.
Mechanism of Action
The mechanism of action of this peptide involves its interaction with specific molecular targets, such as receptors or enzymes. The peptide can bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact mechanism depends on the specific sequence and structure of the peptide.
Comparison with Similar Compounds
Similar Compounds
- L-Glutamic acid, L-lysyl-L-lysyl-L-arginyl-L-tyrosyl-L-α-aspartyl-L-leucyl-L-seryl-L-alanyl-L-leucyl-L-valyl-L-arginyl-L-histidyl-L-alanyl-L-α-glutamyl-L-prolyl-
- L-Glutamine (L-Glutamic acid 5-amide)
Uniqueness
This peptide is unique due to its specific sequence and the presence of multiple functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable tool in scientific research.
Properties
Molecular Formula |
C123H191N40O48P |
---|---|
Molecular Weight |
3029.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-3-phosphonooxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C123H191N40O48P/c1-57(2)42-74(149-110(196)80(51-166)155-114(200)85-18-11-39-161(85)117(203)82(53-168)157-115(201)86-19-12-40-162(86)118(204)87-20-13-41-163(87)119(205)94(58(3)4)159-96(182)60(6)139-95(181)59(5)140-98(184)66(14-7-35-134-121(126)127)142-99(185)67(15-8-36-135-122(128)129)141-97(183)65(124)43-61-21-23-64(169)24-22-61)105(191)153-78(49-164)109(195)143-68(16-9-37-136-123(130)131)100(186)150-75(44-62-47-132-55-137-62)107(193)154-79(50-165)111(197)156-81(52-167)116(202)160-38-10-17-84(160)113(199)152-76(45-63-48-133-56-138-63)106(192)145-69(25-30-88(125)170)104(190)158-83(54-211-212(208,209)210)112(198)147-72(28-33-91(175)176)103(189)151-77(46-93(179)180)108(194)146-70(26-31-89(171)172)101(187)144-71(27-32-90(173)174)102(188)148-73(120(206)207)29-34-92(177)178/h21-24,47-48,55-60,65-87,94,164-169H,7-20,25-46,49-54,124H2,1-6H3,(H2,125,170)(H,132,137)(H,133,138)(H,139,181)(H,140,184)(H,141,183)(H,142,185)(H,143,195)(H,144,187)(H,145,192)(H,146,194)(H,147,198)(H,148,188)(H,149,196)(H,150,186)(H,151,189)(H,152,199)(H,153,191)(H,154,193)(H,155,200)(H,156,197)(H,157,201)(H,158,190)(H,159,182)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,206,207)(H4,126,127,134)(H4,128,129,135)(H4,130,131,136)(H2,208,209,210)/t59-,60-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,94-/m0/s1 |
InChI Key |
IIMKCITWGMPAKU-LKAJVXBKSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC4=CN=CN4)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CC6=CN=CN6)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](COP(=O)(O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=C(C=C7)O)N |
Canonical SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CO)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CC3=CN=CN3)C(=O)NC(CCC(=O)N)C(=O)NC(COP(=O)(O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CO)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C5CCCN5C(=O)C6CCCN6C(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=C(C=C7)O)N |
Origin of Product |
United States |
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